molecular formula C18H14N2O2S B2644884 2-[(4-Phenylbenzoyl)amino]thiophene-3-carboxamide CAS No. 864940-56-7

2-[(4-Phenylbenzoyl)amino]thiophene-3-carboxamide

Cat. No. B2644884
CAS RN: 864940-56-7
M. Wt: 322.38
InChI Key: JPUOSEFXLLGARO-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .


Synthesis Analysis

Thiophene-based analogs have been synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .

Scientific Research Applications

Metabolism and Excretion

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a compound structurally related to 2-[(4-Phenylbenzoyl)amino]thiophene-3-carboxamide, is under development for insomnia treatment. It is metabolized primarily through oxidation of the benzofuran ring, and eliminated almost completely over a period, mainly via feces. This study provides insight into the disposition and metabolism of the compound in humans (Renzulli et al., 2011).

Impact on Glucose and Fatty Acid Metabolism

A compound closely related to this compound, 5-aminoimidazole-4-carboxamide riboside (AICAR), demonstrates its potential in impacting glucose and fatty acid metabolism. In type 2 diabetic patients, intravenous administration of AICAR reduced hepatic glucose output and inhibited whole-body lipolysis, offering insights into its therapeutic potential in managing diabetes and related metabolic conditions (Boon et al., 2008).

Environmental and Occupational Exposure Studies

Research into environmental and occupational exposure to compounds similar to this compound, such as organophosphorus and pyrethroid pesticides, provides valuable data on the extent and implications of such exposures. These studies help in understanding the potential health impacts and in shaping public health policies for regulation and safer use of these chemicals (Babina et al., 2012).

Pharmacokinetics and Pharmacodynamics

Investigations into the pharmacokinetics and pharmacodynamics of structurally related compounds provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their therapeutic potential and toxicity. For instance, studies on tiazofurin, a C-nucleoside with antitumor activity, reveal its mechanism of action and guide dosage and administration strategies for maximizing therapeutic efficacy while minimizing adverse effects (Melink et al., 1985).

properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-16(21)15-10-11-23-18(15)20-17(22)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUOSEFXLLGARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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